molecular formula C8H15NO7 B12766721 N-carboxymethylglucosamine CAS No. 71887-66-6

N-carboxymethylglucosamine

Cat. No.: B12766721
CAS No.: 71887-66-6
M. Wt: 237.21 g/mol
InChI Key: XKXOILAMZXXYFO-PNAXYBNRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Acetylglucosamine (GlcNAc) is an amino sugar derivative of glucose, characterized by the substitution of a hydroxyl group at the C2 position with an acetamido group (-NHCOCH₃). It is a critical component of bacterial cell walls (e.g., peptidoglycan), chitin in arthropods, and glycoproteins in eukaryotes . Its molecular formula is C₈H₁₅NO₆, with a molecular weight of 221.21 g/mol, and it exists in two anomeric forms (α and β) that influence its biological activity . GlcNAc plays essential roles in cellular signaling, immune modulation, and post-translational protein modifications (e.g., O-GlcNAcylation) .

Properties

CAS No.

71887-66-6

Molecular Formula

C8H15NO7

Molecular Weight

237.21 g/mol

IUPAC Name

2-[[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]acetic acid

InChI

InChI=1S/C8H15NO7/c10-2-3-6(13)7(14)5(8(15)16-3)9-1-4(11)12/h3,5-10,13-15H,1-2H2,(H,11,12)/t3-,5-,6-,7-,8-/m1/s1

InChI Key

XKXOILAMZXXYFO-PNAXYBNRSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)NCC(=O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)O)NCC(=O)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-carboxymethylglucosamine typically involves the carboxymethylation of glucosamine. This process can be achieved through reductive alkylation or direct alkylation methods. In reductive alkylation, the amino group of glucosamine reacts with a carboxymethylating agent, such as chloroacetic acid, under basic conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of this compound.

Industrial Production Methods

Industrial production of this compound often involves the use of chitin as a starting material. Chitin is first deacetylated to produce glucosamine, which is then subjected to carboxymethylation. This process can be optimized to achieve high yields and purity of the final product. The use of microbial fermentation and enzymatic hydrolysis has also been explored as environmentally friendly alternatives for the production of glucosamine and its derivatives .

Chemical Reactions Analysis

Types of Reactions

N-carboxymethylglucosamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxymethyl group to a hydroxymethyl group.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce hydroxymethyl derivatives. Substitution reactions can lead to a variety of N-substituted glucosamine derivatives .

Scientific Research Applications

N-carboxymethylglucosamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-carboxymethylglucosamine involves its interaction with cellular pathways and molecular targets. In the context of osteoarthritis, the compound is believed to exert its effects by modulating the production of pro-inflammatory cytokines and enzymes involved in cartilage degradation. It may also promote the synthesis of extracellular matrix components, such as collagen and glycosaminoglycans, which are essential for maintaining joint health .

Comparison with Similar Compounds

Glucosamine

  • Structural Differences: Glucosamine lacks the acetyl group at C2, instead having an amino group (-NH₂). This difference reduces its stability and alters its reactivity in biological systems .
  • Functional Roles: Primarily used in dietary supplements for joint health, glucosamine is less bioactive in glycoprotein synthesis compared to GlcNAc due to its unmodified amino group .
  • Analytical Challenges : Glucosamine requires derivatization for GC-MS quantification, similar to GlcNAc, but its lower molecular weight (179.17 g/mol) and polarity complicate separation in chromatographic methods .

N-Methylglucosamine

  • Structural Differences: The amino group at C2 is methylated (-NHCH₃), reducing hydrogen-bonding capacity and altering solubility .
  • Applications: Used as a chiral auxiliary in chemical synthesis and as a stabilizer in pharmaceutical formulations.
  • Stability : N-Methylglucosamine exhibits higher resistance to enzymatic degradation compared to GlcNAc, making it suitable for industrial applications .

N-Acetylmuramic Acid

  • Structural Differences : A GlcNAc derivative with a lactic acid moiety linked to the C3 oxygen. This modification is critical for cross-linking in bacterial peptidoglycan .
  • Biological Role: Essential for bacterial cell wall integrity.
  • Analytical Methods : Requires specialized hydrolysis (e.g., lysozyme treatment) for release from peptidoglycan, followed by LC-MS/MS for quantification .

Functional and Analytical Comparisons

Analytical Techniques

Method GlcNAc Glucosamine N-Methylglucosamine
GC-MS Requires derivatization Derivatization essential Derivatization not always needed
LC-MS/MS High sensitivity (LOD: 0.1 ng/mL) Lower sensitivity due to polarity Stable under acidic conditions
Enzymatic Assays Hexokinase/GlcNAc kinase assays Not applicable No known enzymatic pathways

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.